2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione

Regioselective cross-coupling Palladium catalysis Nicotinic receptor ligands

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione (CAS 219660-71-6, also named 5-bromo-3-(phthalimidomethyl)pyridine) is an isoindoline-1,3-dione derivative that functions as a protected amine building block featuring a bromopyridine moiety. The compound is characterized by a molecular formula of C14H9BrN2O2, a molecular weight of 317.14 g/mol, and a monoisotopic mass of 315.985 Da.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
CAS No. 219660-71-6
Cat. No. B1613295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione
CAS219660-71-6
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CN=C3)Br
InChIInChI=1S/C14H9BrN2O2/c15-10-5-9(6-16-7-10)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2
InChIKeyLDEBJWHBKRIOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione (CAS 219660-71-6): Key Intermediate for Regioselective Heterocycle Construction


2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione (CAS 219660-71-6, also named 5-bromo-3-(phthalimidomethyl)pyridine) is an isoindoline-1,3-dione derivative that functions as a protected amine building block featuring a bromopyridine moiety [1]. The compound is characterized by a molecular formula of C14H9BrN2O2, a molecular weight of 317.14 g/mol, and a monoisotopic mass of 315.985 Da [2]. The phthalimide group serves as a latent primary amine (deprotectable via hydrazinolysis), while the bromine at the pyridine 5-position enables orthogonal cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings [3]. This dual-functional architecture positions the compound as a privileged intermediate in medicinal chemistry campaigns targeting nicotinic acetylcholine receptors (nAChRs), kinase inhibitors, and anti-parasitic agents [1][3][4].

Why 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione Cannot Be Replaced by a Neighboring Regioisomer or Unsubstituted Analog


While the isoindoline-1,3-dione class contains several positional isomers and halogen variants of the bromopyridine core, substitution without quantitative justification carries significant risk. The 5-bromo substitution pattern on the pyridine ring confers distinct electronic and steric properties that can dramatically alter reactivity in metal-catalyzed cross-coupling reactions relative to the 6-bromo isomer (CAS 120740-11-6) or the 4-bromomethyl variant (CAS 135995-35-6) [1]. In the synthesis of constrained nAChR ligands, the 5-bromo regioisomer specifically enabled the construction of the desired 2-(pyridin-3-yl)-1-azabicyclo scaffold with defined stereochemistry, a transformation that the 6-bromo isomer would not support due to altered metal-coordination geometry and oxidative addition kinetics at the catalytic palladium center [1]. Furthermore, the phthalimide protecting group strategy is highly optimized for this specific scaffold; switching to a non-phthalimide protected analog (e.g., free amine or Boc-protected variant) would require complete re-optimization of downstream reaction conditions, impacting both yield and purity . The quantitative evidence below demonstrates that regiochemistry and protecting-group architecture are non-interchangeable variables that directly determine synthetic efficiency and final product fidelity.

Quantitative Differentiation Evidence for 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione Versus Its Closest Analogs


Regioselective Reactivity Advantage of the 5-Bromo Substituent Over the 6-Bromo Isomer in Cross-Coupling Chemistry

In the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane derivatives, the target compound 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione (CAS 219660-71-6) was employed as the electrophilic coupling partner in a key carbon-carbon bond-forming step. The 5-bromo substitution pattern on the pyridine ring is critical because it positions the bromine para to the pyridine nitrogen and meta to the phthalimidomethyl group, creating an electronic environment that favors oxidative addition with Pd(0) catalysts. By contrast, the 6-bromo positional isomer (CAS 120740-11-6) places the bromine ortho to the pyridine nitrogen, which can coordinate to palladium and inhibit catalytic turnover, reducing coupling efficiency [1]. The target compound was successfully elaborated into the final azabicyclic products in both enantioselective and racemic forms, demonstrating the functional utility of the 5-bromo regioisomer [1]. No direct catalytic efficiency comparison data (e.g., turnover numbers) were reported for the two isomers under identical conditions; this differentiation is based on established principles of palladium-catalyzed cross-coupling regiochemistry and the specific synthetic outcome described in the published route [1][2].

Regioselective cross-coupling Palladium catalysis Nicotinic receptor ligands

Quantified Synthetic Yield of 82.3% for the Mitsunobu-Based Preparation of the Target Compound

The target compound was synthesized via Mitsunobu reaction between 3-bromo-5-hydroxymethylpyridine and phthalimide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in dry THF, yielding 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione as a white solid in 82.3% yield (2.5 g, 7.88 mmol scale) . For comparison, the synthesis of the closely related 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione via alternative routes (e.g., direct alkylation of phthalimide potassium salt with 3-bromomethyl-5-bromopyridine) has been reported in patent literature with variable yields typically below 75% when using simpler alkylation conditions [1]. The Mitsunobu protocol thus provides a preparatively useful and reproducible entry to this intermediate with a well-defined yield benchmark.

Mitsunobu reaction Phthalimide protection Process yield

Phthalimide as a Superior Amine Protecting Group for Hydrazinolysis-Driven Deprotection Versus Alternative Protecting Strategies

The phthalimide group in the target compound is specifically designed for clean deprotection via hydrazinolysis to yield the primary amine (5-bromopyridin-3-yl)methanamine. In a representative protocol, treatment of 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione (1.9 g, 6.0 mmol) with hydrazine hydrate (2.0 g, 40 mmol, 6 equiv.) in ethanol at 70 °C for 3 h liberated the free amine . This deprotection strategy is orthogonal to the bromine substituent (no competing displacement or reduction), in contrast to Boc-protected analogs where acidic deprotection conditions can protonate the pyridine nitrogen and complicate subsequent coupling steps [1]. No quantitative comparison of deprotection yields for Boc versus phthalimide on this exact scaffold is available; however, the hydrazinolysis approach is established as the method of choice for base-sensitive substrates bearing aryl bromides, as demonstrated in the synthesis of the constrained nAChR ligands [2].

Amine protection Hydrazinolysis Orthogonal deprotection

Validated Utility as a Key Intermediate in Patent-Backed Anti-Parasitic Drug Discovery Programs

Patent WO2017087914A1 explicitly claims methods for preparing formulations for parasite control (ectoparasites including fleas, ticks, and mites) and cites 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione as an intermediate on pages 55, 71, and 73-74 [1]. The compound serves as a building block for the construction of Formula I compounds with demonstrated anti-parasitic activity. In contrast, the positional isomer 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione (CAS 120740-11-6) is not cited in this patent, nor is it featured in any known anti-parasitic patent application, suggesting that the 5-bromo regioisomer possesses specific structural requirements for the target biological profile [2]. The patent citation represents a direct, verifiable record of industrial relevance that distinguishes the target compound from its closest analogs.

Anti-parasitic agents Ectoparasite control Patent-protected intermediate

Physicochemical Distinction: Computed LogP and PSA Values Differentiate the 5-Bromo Isomer from the 6-Bromo Isomer

Computationally derived physicochemical properties highlight measurable differences between the 5-bromo isomer (CAS 219660-71-6) and the 6-bromo isomer (CAS 120740-11-6). The 6-bromo isomer has a reported computed LogP of 2.57820 and a polar surface area (PSA) of 50.27 Ų . While experimentally determined values for the 5-bromo isomer are not available from the same source, the positional shift of the bromine atom from C5 to C6 alters the molecular dipole moment and hydrogen-bonding capacity of the pyridine nitrogen, which in turn influences LogP and PSA. These differences, although modest in absolute magnitude, can affect membrane permeability, solubility, and off-target binding profiles if the compound is used directly in biological assays without further elaboration [1]. For procurement decisions where the compound is intended for direct biological screening (rather than as a synthetic intermediate), these subtle physicochemical variations between regioisomers become selection-relevant.

LogP Polar surface area Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione Guided by Specific Evidence


Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands via Regioselective Cross-Coupling

The 5-bromo substitution pattern of this compound has been explicitly validated in the synthesis of constrained anabasine analogs targeting α4β2 and α7 nAChR subtypes [1]. The bromine at the 5-position permits Pd-catalyzed C-C bond formation without interference from pyridine-nitrogen coordination, a key advantage over the 6-bromo isomer. Medicinal chemistry teams pursuing nAChR modulators should prioritize this exact regioisomer to replicate the published synthetic route and avoid the risk of failed coupling reactions encountered with alternative bromopyridine isomers [1].

Construction of Anti-Parasitic Compound Libraries Using Patent-Validated Intermediates

Patent WO2017087914A1 explicitly names this compound as an intermediate in the synthesis of ectoparasite control agents [2]. CROs and pharmaceutical R&D groups engaged in anti-parasitic drug discovery can leverage this patent citation as a documented starting point for SAR exploration. The compound's dual functionality (protected amine plus cross-coupling handle) enables efficient parallel library synthesis, with the phthalimide group providing a convenient deprotection handle via hydrazinolysis .

Large-Scale Preparation of (5-Bromopyridin-3-yl)methanamine via Optimized Hydrazinolysis

The target compound serves as the direct precursor to (5-bromopyridin-3-yl)methanamine, a versatile intermediate for kinase inhibitors and CNS-targeted agents. The established deprotection protocol (6 equiv. hydrazine hydrate, EtOH, 70 °C, 3 h) is procedurally simple and avoids acidic conditions that could protonate the pyridine nitrogen or promote debromination . Procurement of the phthalimide-protected form is essential because the free amine is less stable to storage and more prone to oxidation; the phthalimide precursor can be stockpiled and deprotected on demand at the point of use .

Regioselective Diversification for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The orthogonal reactivity of the aryl bromide (C5 position) and the masked amine (phthalimide) makes this compound an attractive scaffold for fragment elaboration and DEL technology. In fragment-based campaigns, the 5-bromo group enables Suzuki coupling with boronic acid fragment collections, while the phthalimide can be deprotected to reveal a primary amine for amide bond formation or reductive amination [1]. The 6-bromo isomer (CAS 120740-11-6) would exhibit different coupling kinetics and potentially lower conversion in high-throughput parallel chemistry formats due to steric and electronic effects at the 6-position, though no direct comparative DEL data are available [1].

Quote Request

Request a Quote for 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.